![molecular formula C19H28N2O3 B5836219 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5836219.png)
1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide
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Overview
Description
The compound belongs to a class of organic molecules known for their versatile chemical and biological properties. Its structure suggests potential significance in pharmacological and material science research, attributed to the presence of the morpholine ring, methoxyphenyl group, and cyclopentanecarboxamide moiety.
Synthesis Analysis
Research into similar compounds, such as the synthesis of benzamides and morpholine derivatives, provides insight into potential synthetic pathways. For instance, a study describes the synthesis of a compound by condensation of specific acid with morpholine, indicating a method that could potentially be adapted for synthesizing the target compound (Lu et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy. While specific studies on the compound are scarce, similar research on benzamides and related morpholine derivatives has been conducted, revealing significant inhibitory activity against cancer cell lines, which implies a detailed molecular structure conducive to biological interactions (Lu et al., 2021).
Chemical Reactions and Properties
Chemical properties are influenced by the functional groups within the molecule. The presence of a morpholine ring, for instance, suggests a potential for nucleophilic substitution reactions, as evidenced by related research on morpholine derivatives (Singh et al., 2000).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are directly related to molecular structure. The compound’s structure suggests moderate solubility in polar solvents and a relatively high melting point, akin to properties observed in structurally related compounds.
Chemical Properties Analysis
The compound's chemical behavior, including reactivity and stability, can be inferred from its functional groups. For example, the amide bond in the cyclopentanecarboxamide moiety is typically stable under physiological conditions, suggesting potential bioactivity without rapid degradation (Kato et al., 1992).
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-23-17-6-4-16(5-7-17)19(8-2-3-9-19)18(22)20-10-11-21-12-14-24-15-13-21/h4-7H,2-3,8-15H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMCVDQBUWPTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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